molecular formula C13H16N4OS B1392547 1-(5-Azepan-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 1243030-82-1

1-(5-Azepan-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1392547
M. Wt: 276.36 g/mol
InChI Key: MLDPVXBESHOBQB-UHFFFAOYSA-N
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Description

The compound “1-(5-Azepan-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde” is a chemical compound with the formula C13H16N4OS and a molecular weight of 276.36 . It’s related to another compound, “5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine”, which has the formula C8H14N4S and a molecular weight of 198.29 .


Synthesis Analysis

The synthesis of the related compound “5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine” involves several steps . The first step involves a reaction between 5-bromo-1,3,4-thiadiazol-2-amine and hexamethyleneimine in the presence of potassium carbonate in N,N-dimethyl-formamide at 80℃ for 12 hours . The resulting product is then purified by silica gel column with ethyl acetate/petroleum ether (1:1), yielding a pink solid .


Chemical Reactions Analysis

The synthesis process described above involves several chemical reactions, including the reaction between 5-bromo-1,3,4-thiadiazol-2-amine and hexamethyleneimine .


Physical And Chemical Properties Analysis

The related compound “5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine” has a boiling point that is not specified . The product of its synthesis is a pink solid .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : One of the primary research applications involves the synthesis of related compounds. For instance, synthesis techniques like Vilsmeier-Haack reaction and reduction with sodium borohydride have been used to synthesize related compounds, like pyrroloxadiazino isoindoles and pyrroloxa(or thia)diazepinoisoindolones, starting from similar pyrrole-based compounds (Guesdon et al., 2001).

  • Characterization and Analysis : The characterization of synthesized compounds involves various analytical techniques. Spectral analyses such as FTIR, 1H NMR, and mass spectra have been utilized for characterizing similar pyrrole-based compounds and their complexes, providing insights into their structural and chemical properties (Aziz & Shaalan, 2015).

Biological and Antimicrobial Activity

  • Antimicrobial Activity : Compounds synthesized from pyrrole derivatives have been evaluated for their antimicrobial activity. For example, synthesized Schiff bases have shown good activity against various bacteria and fungi, highlighting the potential of pyrrole-based compounds in antimicrobial applications (Hamed et al., 2020).

  • Anticancer Activity : Research has also explored the anticancer potential of pyrrole-based compounds. Certain synthesized compounds have demonstrated promising activity against cancer cell lines, suggesting their potential application in developing new anticancer agents (Gomha et al., 2015).

Synthesis of Novel Compounds

  • Development of Novel Heterocycles : Significant research has been conducted in synthesizing novel heterocyclic compounds using pyrrole derivatives as starting materials. These synthesized compounds, featuring diverse structures such as thiadiazoles and oxadiazoles, have potential applications in various fields, including pharmaceuticals and materials science (Ansari & Lal, 2009).

  • Applications in Organometallic Chemistry : Pyrrole-based ligands have been used in the synthesis of metal complexes, which are characterized and evaluated for their potential in catalysis and polymerization processes (Qiao et al., 2011).

properties

IUPAC Name

1-[5-(azepan-1-yl)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c18-10-11-6-5-9-17(11)13-15-14-12(19-13)16-7-3-1-2-4-8-16/h5-6,9-10H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDPVXBESHOBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(S2)N3C=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Azepan-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Azepan-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
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1-(5-Azepan-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
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1-(5-Azepan-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
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1-(5-Azepan-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
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1-(5-Azepan-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Reactant of Route 6
1-(5-Azepan-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde

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